molecular formula C6H7BrN2 B183636 4-Bromo-2,6-dimethylpyrimidine CAS No. 354574-56-4

4-Bromo-2,6-dimethylpyrimidine

Cat. No. B183636
CAS RN: 354574-56-4
M. Wt: 187.04 g/mol
InChI Key: PTCKNLGMBFKIFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,6-dimethylpyrimidine is a chemical compound with the CAS Number: 354574-56-4 . It has a molecular weight of 187.04 and its IUPAC name is 4-bromo-2,6-dimethylpyrimidine . It is a light yellow to yellow powder or crystals .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N -dimethylaminoethanol as the one carbon source .


Molecular Structure Analysis

The InChI code for 4-Bromo-2,6-dimethylpyrimidine is 1S/C6H7BrN2/c1-4-3-6(7)9-5(2)8-4/h3H,1-2H3 . The InChI key is PTCKNLGMBFKIFP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-Bromo-2,6-dimethylpyrimidine is a light yellow to yellow powder or crystals . and is stored in a refrigerator . It is shipped at room temperature .

Scientific Research Applications

  • Dehalogenation of 2-Halogenopyrimidines : This study demonstrates that 2-halogenopyrimidines, including 4-Bromo-2,6-dimethylpyrimidine, undergo dehalogenation when treated with hot hydriodic acid. This process is used to prepare a range of pyrimidines, highlighting the chemical's role in synthetic organic chemistry (Brown & Waring, 1973).

  • Ligand Behavior in Metal Complexes : This research reports the preparation of complexes of 4,6-dimethylpyrimidine-2-one with various divalent metal ions, demonstrating the potential of 4-Bromo-2,6-dimethylpyrimidine derivatives in coordination chemistry and their ambidentate ligand behavior (Goodgame & Johns, 1981).

  • Cocrystals with Carboxylic Acids : The study focuses on creating cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine with various carboxylic acids. The research highlights the applications in crystal engineering and pharmaceutical design, given the structural versatility and hydrogen bonding capabilities of pyrimidine derivatives (Rajam et al., 2018).

  • Coupling to Bipyrimidines : This paper describes the dimerization of 2-halopyrimidines, including 4-Bromo-2,6-dimethylpyrimidine, to bipyrimidines. This process has implications for creating novel organic compounds with potential applications in various fields, such as materials science (Nasielski et al., 1991).

  • Piperidinolysis and Hydrolysis Studies : This research explores the synthesis, piperidinolysis, and hydrolysis of halogenomethylpyrimidines, including derivatives of 4-Bromo-2,6-dimethylpyrimidine. Such studies are crucial for understanding the chemical behavior and potential pharmaceutical applications of these compounds (Brown & Waring, 1974).

Safety and Hazards

The safety information for 4-Bromo-2,6-dimethylpyrimidine includes the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

properties

IUPAC Name

4-bromo-2,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-3-6(7)9-5(2)8-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCKNLGMBFKIFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450034
Record name 4-bromo-2,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,6-dimethylpyrimidine

CAS RN

354574-56-4
Record name 4-bromo-2,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2,6-dimethylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2,6-dimethylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Bromo-2,6-dimethylpyrimidine
Reactant of Route 3
4-Bromo-2,6-dimethylpyrimidine
Reactant of Route 4
Reactant of Route 4
4-Bromo-2,6-dimethylpyrimidine
Reactant of Route 5
Reactant of Route 5
4-Bromo-2,6-dimethylpyrimidine
Reactant of Route 6
Reactant of Route 6
4-Bromo-2,6-dimethylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.